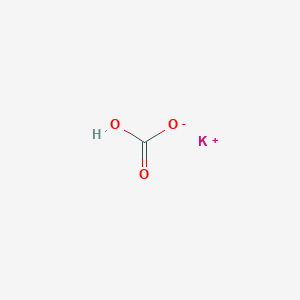

potassium;hydrogen carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Properties of Potassium Hydrogen Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical, and physical properties of potassium hydrogen carbonate (KHCO₃). The information is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Synthesis of Potassium Hydrogen Carbonate

Potassium hydrogen carbonate, also known as potassium bicarbonate, is a white, crystalline inorganic compound. It is commonly produced through the reaction of a potassium source with carbon dioxide.

Industrial Production

The primary industrial method for synthesizing potassium hydrogen carbonate involves the carbonation of an aqueous solution of potassium carbonate or potassium hydroxide (B78521).[1][2][3] The overall chemical reaction is as follows:

K₂CO₃ + CO₂ + H₂O → 2KHCO₃[1]

Experimental Protocol (General Industrial Process):

-

Preparation of Potassium Carbonate Solution: A concentrated aqueous solution of potassium carbonate (K₂CO₃) is prepared.

-

Carbonation: Carbon dioxide (CO₂) gas is bubbled through the potassium carbonate solution. This process is typically carried out in a carbonation tower.

-

Crystallization: As the solution becomes saturated with potassium hydrogen carbonate, the less soluble KHCO₃ precipitates out of the solution. The temperature of the solution is often controlled to optimize the crystallization process.

-

Separation and Washing: The precipitated crystals of potassium hydrogen carbonate are separated from the mother liquor by filtration or centrifugation. The crystals are then washed to remove any remaining impurities.

-

Drying: The purified crystals are dried to obtain the final product.

An alternative industrial method involves the "dry carbonation" of potassium carbonate. This process utilizes a controlled-humidity stream of carbon dioxide to convert solid potassium carbonate into potassium bicarbonate, yielding a substantially dry product.[4]

Experimental Protocol (Dry Carbonation Process):

-

Feed Material: Dry, finely milled anhydrous potassium carbonate is placed in a suitable reactor, such as a fluidized bed reactor.

-

Gas Mixture Preparation: A feed gas mixture of carbon dioxide and water vapor is prepared. The temperature of the gas stream is maintained between 70°C and 110°C, with a relative humidity of 40% to 75%.[4]

-

Reaction: The humidified carbon dioxide gas is passed through the potassium carbonate under turbulent mixing conditions. The reaction proceeds to form solid potassium hydrogen carbonate.

-

Product Collection: The resulting substantially dry potassium bicarbonate product is collected. This method can achieve high conversion rates.[4]

Laboratory Scale Synthesis

On a laboratory scale, potassium hydrogen carbonate can be conveniently prepared by reacting a solution of potassium carbonate or potassium hydroxide with a stream of carbon dioxide.

Experimental Protocol (Laboratory Synthesis):

-

Dissolution: Prepare a saturated solution of potassium carbonate (K₂CO₃) in distilled water at room temperature.

-

Carbonation: Bubble a steady stream of carbon dioxide gas through the solution. A gas dispersion tube can be used to ensure efficient absorption.

-

Precipitation: Continue passing carbon dioxide through the solution. As the reaction proceeds, white crystals of potassium hydrogen carbonate will begin to precipitate. The reaction is complete when no more precipitate forms.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any unreacted potassium carbonate.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent or in an oven at a low temperature (below 100°C) to avoid decomposition.

An alternative laboratory preparation can be achieved using an ion-exchange method, where a potassium chloride solution is passed through a suitable ion-exchange resin to replace chloride ions with bicarbonate ions.[5]

Properties of Potassium Hydrogen Carbonate

Potassium hydrogen carbonate exhibits a range of well-defined physical and chemical properties that are critical for its various applications.

Physical Properties

Potassium hydrogen carbonate is an odorless, white crystalline solid.[2] It is stable under normal conditions but is slightly hygroscopic.[6]

Table 1: Physical Properties of Potassium Hydrogen Carbonate

| Property | Value | Reference(s) |

| Molar Mass | 100.115 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Odor | Odorless | [1] |

| Density | 2.17 g/cm³ | [1] |

| Melting Point | Decomposes starting from 100-120 °C | [1] |

| Solubility in Water | 22.4 g/100 mL at 20 °C | [1] |

| 30% by weight at 40 °C | [2] | |

| 37% by weight at 60 °C | [2] | |

| Solubility in Alcohol | Practically insoluble | [1] |

Chemical Properties

Potassium hydrogen carbonate is a weakly basic salt. Its aqueous solutions are slightly alkaline.[7]

Reaction with Acids: It reacts with acids to produce a potassium salt, water, and carbon dioxide. For example, with hydrochloric acid: KHCO₃ + HCl → KCl + H₂O + CO₂[8]

Thermal Decomposition: Upon heating, potassium hydrogen carbonate decomposes to potassium carbonate, water, and carbon dioxide.[1] The decomposition begins at approximately 100-120 °C.[1] The reaction is: 2KHCO₃ → K₂CO₃ + H₂O + CO₂[1]

Thermogravimetric analysis (TGA) has shown that decomposition commences at around 364 K (91 °C).[8][9] The kinetics of this decomposition have been studied, with a reported activation energy of 141.3 kJ/mol.[8][9]

pH of Aqueous Solutions: The pH of a potassium hydrogen carbonate solution is dependent on its concentration. Generally, a 0.1 N solution has a pH of approximately 8.2.[10] Increasing the concentration leads to a higher pH.[7][11]

Table 2: Chemical Properties of Potassium Hydrogen Carbonate

| Property | Value/Description | Reference(s) |

| IUPAC Name | Potassium hydrogencarbonate | [1] |

| Chemical Formula | KHCO₃ | [1] |

| Acidity (pKa of H₂CO₃) | 6.351 | [1] |

| Basicity (pKb) | The bicarbonate ion (HCO₃⁻) is amphiprotic. | |

| pH of 1% solution at 25°C | Approximately 8.2 | [2] |

| Standard Enthalpy of Formation (ΔH°f) | -963.2 kJ/mol | [8] |

Crystallographic Data

At ambient pressure, potassium hydrogen carbonate crystallizes in the monoclinic crystal system.[5] The natural mineral form is known as kalicinite.[12]

Table 3: Crystallographic Data for Potassium Hydrogen Carbonate (Ambient Pressure)

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [5][13] |

| Space Group | P 1 21/a 1 | [13] |

| a | 15.11 Å | [13] |

| b | 5.67 Å | [13] |

| c | 3.71 Å | [13] |

| β | 103.75° | [13] |

| Cell Volume | 308.741 ų | [13] |

Analytical Methods

The purity and identity of potassium hydrogen carbonate can be determined by various analytical methods, with titration being a common and reliable technique.

Experimental Protocol (Assay by Titration):

This method is based on the neutralization of the bicarbonate with a strong acid.

-

Sample Preparation: Accurately weigh about 4 g of potassium bicarbonate and dissolve it in 100 mL of deionized water.

-

Indicator: Add a few drops of methyl red indicator to the solution.

-

Titration: Titrate the solution with standardized 1 N hydrochloric acid (HCl) with constant stirring. The endpoint is reached when the solution turns faintly pink.

-

Boiling and Completion: Heat the solution to boiling, which will cause the pink color to fade as dissolved CO₂ is expelled. Cool the solution and continue the titration until the faint pink color persists after boiling.

-

Calculation: Each mL of 1 N HCl is equivalent to 100.1 mg of KHCO₃.[14][15]

Determination of Carbonate Impurity:

The presence of potassium carbonate as an impurity can be determined by titration with barium chloride in an alcoholic solution using phenolphthalein (B1677637) as an indicator.[14]

Visualizations

Synthesis and Decomposition Pathway

Caption: Synthesis and thermal decomposition of potassium hydrogen carbonate.

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of KHCO₃.

Bicarbonate-Carbonate Equilibrium in Aqueous Solution

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. armandproducts.com [armandproducts.com]

- 3. armandproducts.com [armandproducts.com]

- 4. US4919910A - Process for the production of potassium bicarbonate - Google Patents [patents.google.com]

- 5. Preparation of potassium bicarbonate_Chemicalbook [m.chemicalbook.com]

- 6. metrohm.com [metrohm.com]

- 7. wenchengchemical.com [wenchengchemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.vsb.cz [dspace.vsb.cz]

- 10. pH of Potassium Bicarbonate [whatistheph.com]

- 11. echemi.com [echemi.com]

- 12. Potassium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 13. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. Potassium Bicarbonate EP BP Ph Eur USP FCC Food Grade Manufacturers [mubychem.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Hydrogen Carbonate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystalline structure of compounds like potassium hydrogen carbonate (KHCO3) is fundamental. This guide provides an in-depth analysis of its crystallographic features, detailing the atomic arrangements and the experimental methodologies used to elucidate them.

Potassium hydrogen carbonate, also known as potassium bicarbonate, exists in different polymorphic forms, with its crystal structure being influenced by pressure. The ambient-pressure form, known as kalicinite (Form I), undergoes a phase transition to a high-pressure phase (Form III) at approximately 3.2 GPa.[1][2] The structural details of these phases have been primarily determined through single-crystal X-ray diffraction and neutron powder diffraction techniques.[1][2][3]

Crystallographic Data Summary

The following tables summarize the key crystallographic data for the different phases of potassium hydrogen carbonate, providing a comparative overview of their structural parameters.

Table 1: Crystallographic Data for Potassium Hydrogen Carbonate (Ambient Pressure - Form I)

| Parameter | Value (X-ray Diffraction) | Value (Neutron Diffraction - Deuterated) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c[4], P2₁/a[5], P2₁/c[6] | - |

| a (Å) | 9.00[4], 15.11[5] | 15.195 |

| b (Å) | 6.63[4], 5.67[5] | 5.6298 |

| c (Å) | 11.05[4], 3.71[5] | 3.7088 |

| α (°) | 90.00[4] | 90 |

| β (°) | 107.74[4], 103.75[5] | 104.58 |

| γ (°) | 90.00[4] | 90 |

| Volume (ų) | 628.24[4] | - |

| Formula Units (Z) | 4[5] | - |

Note: The space groups P2₁/a and P2₁/c are alternative settings of the same space group (No. 14). C2/c is a different space group (No. 15).

Table 2: Crystallographic Data for Potassium Hydrogen Carbonate (High Pressure - Form III)

| Parameter | Value (Single-Crystal X-ray Diffraction at 5.5 GPa)[7] |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 6.1443(9) |

| b (Å) | 5.2974(3) |

| c (Å) | 6.0028(9) |

| α (°) | 63.856(9) |

| β (°) | 100.743(10) |

| γ (°) | 108.934(10) |

Table 3: Selected Interatomic Distances for Potassium Hydrogen Carbonate

| Phase | Bond/Contact | Distance (Å) |

| Form I (Monoclinic) | K-O | 2.77 - 3.05[4] |

| C-O | 1.26, 1.28[4] | |

| H-O | 1.03, 1.59[4] | |

| O-H···O | 2.61[5] | |

| Form III (Triclinic) | O2···O3 | 2.498(8)[7] |

Experimental Protocols

The determination of the crystal structure of potassium hydrogen carbonate involves precise experimental techniques. The primary methods cited are single-crystal X-ray diffraction and neutron powder diffraction, particularly for studying the effects of pressure.

Single-Crystal X-ray Diffraction

This technique is instrumental in solving the crystal structure of both the ambient and high-pressure phases.

-

Crystal Growth and Selection: High-quality single crystals of KHCO₃ are grown from an aqueous solution. A suitable crystal with well-defined faces and minimal defects is selected for analysis.

-

Mounting: The crystal is mounted on a goniometer head. For high-pressure studies, the crystal is loaded into a pressure cell, such as a diamond anvil cell, along with a pressure-transmitting medium.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. The intensities and positions of the diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.

Neutron Powder Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction due to their low electron density.

-

Sample Preparation: For neutron diffraction studies, a deuterated powder sample (KDCO₃) is often used to reduce incoherent scattering from hydrogen.[3] The powder is loaded into a sample holder, which for high-pressure experiments is typically a Paris-Edinburgh opposed-anvil cell.[3]

-

Data Collection: The sample is placed in a neutron beamline at a research reactor or spallation source. Time-of-flight neutron diffraction data is collected at various pressures.[3]

-

Data Analysis: The diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, including the precise locations of the deuterium (B1214612) atoms and the O-D···O bond angles.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for crystal structure determination using diffraction methods.

Structural Insights and Phase Transitions

The ambient-pressure monoclinic structure of KHCO₃ features bicarbonate anions linked into dimers by hydrogen bonds.[5] Upon compression, a first-order phase transition occurs at approximately 3.2 GPa, leading to the formation of the triclinic Form III.[1][2] This transition is characterized by significant displacements of the K⁺ cations and a cooperative tilting of the bicarbonate dimers.[1][2] Interestingly, while the O···O hydrogen bond distance shows a continuous compression with increasing pressure, the O-D···O bond angle in the deuterated analogue exhibits an abrupt decrease of about 4° across the phase transition.[1][2] This highlights the critical role of hydrogen bonding in the structural stability and phase behavior of potassium hydrogen carbonate.

References

- 1. [PDF] The high-pressure crystal structure of potassium hydrogen carbonate (KHCO3) | Semantic Scholar [semanticscholar.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. eqchem.s.u-tokyo.ac.jp [eqchem.s.u-tokyo.ac.jp]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition Kinetics of Potassium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of potassium hydrogen carbonate (KHCO₃). The information presented herein is curated from peer-reviewed scientific literature to assist researchers, scientists, and professionals in drug development in understanding the thermal stability and decomposition pathway of this compound. This document summarizes key quantitative kinetic data, details experimental methodologies, and visualizes the decomposition process.

Core Concepts in Thermal Decomposition

The thermal decomposition of potassium hydrogen carbonate is a crucial area of study, particularly in applications where the compound is subjected to elevated temperatures. Understanding the kinetics of this process is essential for predicting reaction rates, determining thermal stability, and designing safe and efficient processes. The primary reaction for the thermal decomposition of potassium hydrogen carbonate is the conversion to potassium carbonate, water, and carbon dioxide.

The overall chemical equation for this decomposition is:

2KHCO₃(s) → K₂CO₃(s) + H₂O(g) + CO₂(g) [1][2][3]

This reaction is initiated by heat, and its rate is dependent on factors such as temperature, heating rate, and the physical properties of the sample.

Quantitative Kinetic Data

The kinetics of potassium hydrogen carbonate decomposition have been investigated using various models and experimental techniques, primarily thermogravimetric analysis (TGA). The key kinetic parameters, including activation energy (Ea), pre-exponential factor (A), and reaction order (n), are summarized in the table below. These parameters are essential for the mathematical modeling of the decomposition process.

| Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A) (s⁻¹) | Kinetic Model/Method | Source |

| 141.3 | 1.145 | Not specified | Integral method using Schlömilch function | [4][5][6][7] |

| Not specified | ~2 | Slightly higher than NaHCO₃ | Kissinger–Akahira–Sunose (KAS), Flynn–Wall–Ozawa (FWO), Kim–Park, and analytical methods | [8] |

Decomposition Temperature Profile

The temperature at which potassium hydrogen carbonate begins to decompose is a critical parameter for its handling and application. The decomposition process occurs over a range of temperatures rather than at a single point.

| Onset of Decomposition | Temperature of Maximum Reaction Rate | Completion of Decomposition | Source |

| 364 K (91 °C) | 421.9 K (148.9 °C) | Not specified | [4][5][6][7] |

| ~373 K (100 °C) | Not specified | ~459 K (186 °C) | [9] |

| 373-393 K (100-120 °C) | Not specified | Not specified | [2] |

Detailed Experimental Protocols

The kinetic parameters presented in this guide were determined through specific experimental protocols, primarily employing thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol (Based on Hartman et al.)

-

Objective: To determine the unbiased rates of decomposition of KHCO₃.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Small, finely ground samples of potassium hydrogen carbonate were used to minimize mass transfer intrusions.[10] The particle sieve size used in one set of experiments was 53-74 μm.[10]

-

Experimental Conditions:

-

Heating Method: Both slowly increasing-temperature and constant-temperature methods were employed.[4][5][6][7]

-

Heating Rate: A specific non-isothermal experiment was conducted at a heating rate of 1 °C/min.[10]

-

Atmosphere: Experiments were conducted in a flow of entrainer nitrogen.[10] In some preliminary runs, a pure carbon dioxide atmosphere was used to assess equilibrium constraints.[10]

-

Flow Rate: 55 cm³/min of nitrogen.[10]

-

Initial Sample Mass: A sample mass of 6.99 mg was used in a specific documented experiment.[10]

-

-

Data Analysis: An Arrhenius-type relationship was developed using an integral method, specifically leveraging the Schlömilch function, to calculate the activation energy and order of reaction.[4][5][6][7]

Non-isothermal Kinetic Analysis Protocol (Based on Srisang et al.)

-

Objective: To investigate the non-isothermal kinetic methods for the decomposition of KHCO₃.[8]

-

Instrumentation: A thermogravimetric analyzer (TG) and derivative thermogravimetry (DTG).[8]

-

Experimental Conditions:

-

Data Analysis: The order of reaction (n), pre-exponential factor (A), and activation energy (Ea) were calculated using four different models:[8]

-

Kissinger–Akahira–Sunose (KAS)

-

Flynn–Wall–Ozawa (FWO)

-

Kim–Park

-

An analytical method

-

Visualizations

To further elucidate the experimental and chemical processes, the following diagrams are provided.

Caption: Experimental workflow for TGA of KHCO₃.

Caption: Thermal decomposition pathway of KHCO₃.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. Potassium bicarbonate - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decomposition of Potassium Hydrogen Carbonate: Thermochemistry, Kinetics, and Textural Changes in Solids [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.vsb.cz [dspace.vsb.cz]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of Potassium Hydrogen Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hydrogen carbonate (KHCO3) in various organic solvents. Understanding the solubility of this inorganic salt is crucial in diverse applications, including chemical synthesis, formulation development, and purification processes within the pharmaceutical and chemical industries. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of potassium hydrogen carbonate in organic solvents is generally limited. The following table summarizes the available quantitative data from scientific literature. It is important to note that for many common organic solvents, potassium hydrogen carbonate is reported as "insoluble," which typically signifies a very low solubility that may not be precisely quantified in all contexts.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Methanol | 25 | 0.018 | [1] |

| Methanol | 35 | 0.038 | [1] |

| Ethanol | Not Specified | Insoluble | [2][3][4] |

| Ethyl Acetate | Not Specified | Insoluble | [1] |

| Acetone | Not Specified | Insoluble | |

| Alcohol (General) | Not Specified | Insoluble | [2][3][4] |

It is noteworthy that in protic solvents like methanol, the solubility of potassium carbonate (K2CO3) can be influenced by a reaction that forms potassium methoxide (B1231860) and potassium hydrogen carbonate.[5] This equilibrium can, in turn, affect the measured solubility of KHCO3.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like potassium hydrogen carbonate in an organic solvent requires a precise and well-controlled methodology. The "shake-flask" method followed by gravimetric analysis is a fundamental and widely used technique.

Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of the dissolved solute in a known amount of the saturated solution is determined.

Apparatus and Materials

-

Conical flasks or sealed vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Oven

-

Desiccator

-

Potassium hydrogen carbonate (analytical grade)

-

Organic solvent of interest (high purity)

Procedure

-

Preparation of Supersaturated Solution: An excess amount of potassium hydrogen carbonate is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter that is compatible with the organic solvent. This step is critical to prevent any undissolved solid from being transferred.

-

Gravimetric Analysis:

-

A clean, dry, and pre-weighed evaporating dish is used.

-

A known volume or mass of the filtered saturated solution is transferred to the evaporating dish.

-

The solvent is evaporated from the solution at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas. For less volatile solvents, an oven set at a temperature below the decomposition temperature of KHCO3 (which starts to decompose around 100-120°C) can be used.

-

Once the solvent is completely evaporated, the evaporating dish containing the solid residue is placed in an oven to ensure complete drying and then cooled in a desiccator to room temperature.

-

The dish with the dried solute is weighed on an analytical balance.

-

-

Calculation: The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.

Other Potential Methods

While the gravimetric method is straightforward, other analytical techniques can also be employed to determine the concentration of the dissolved salt, including:

-

Spectroscopic Methods: If the salt or a derivative exhibits a measurable spectroscopic signal (e.g., UV-Vis absorbance after a color-forming reaction), a calibration curve can be used to determine its concentration.

-

Chromatographic Methods: Techniques like ion chromatography can be used to quantify the concentration of potassium or bicarbonate ions in the saturated solution.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of potassium hydrogen carbonate in an organic solvent.

Caption: Workflow for determining KHCO3 solubility.

References

A Technical Guide to the Hygroscopic Nature of Potassium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the hygroscopic properties of potassium hydrogen carbonate (KHCO₃). It details the compound's interaction with atmospheric moisture, presents relevant quantitative data, outlines standard experimental protocols for hygroscopicity determination, and discusses the implications for handling, storage, and formulation in research and pharmaceutical applications.

Introduction

Potassium hydrogen carbonate, also known as potassium bicarbonate, is an inorganic compound widely used in the pharmaceutical, food, and agricultural industries.[1][2][3] Its applications in pharmaceuticals include use as a buffering agent, a source of carbon dioxide in effervescent tablets, and an antacid.[2][4] The physical stability of KHCO₃, particularly its tendency to interact with moisture, is a critical parameter for drug development professionals. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can significantly impact a material's physical properties, such as flowability, caking tendency, and chemical stability.[1][5] This guide synthesizes key technical information regarding the hygroscopic nature of potassium hydrogen carbonate.

Physicochemical Properties

A foundational understanding of the basic properties of potassium hydrogen carbonate is essential before examining its hygroscopicity.

| Property | Value | Reference |

| Chemical Formula | KHCO₃ | [6][7] |

| IUPAC Name | Potassium hydrogencarbonate | [7] |

| Molar Mass | 100.12 g/mol | [1][8] |

| Appearance | White, odorless, crystalline powder | [1][9][10] |

| Decomposition Temp. | Begins to decompose at 100-120 °C | [1][7] |

| CAS Number | 298-14-6 | [1] |

Understanding Hygroscopicity: Key Concepts

To technically evaluate a substance's interaction with atmospheric moisture, several key terms must be defined:

-

Hygroscopicity: The phenomenon of attracting and holding water molecules from the surrounding environment, either through absorption or adsorption.[5] This can lead to physical changes like increased volume or caking.[1][5]

-

Critical Relative Humidity (CRH): The specific relative humidity (RH) at which a material begins to absorb moisture from the atmosphere.[11] Below the CRH, the material will not absorb atmospheric moisture.[11]

-

Deliquescence: A process where a substance is sufficiently hygroscopic that it absorbs enough moisture from the atmosphere to dissolve and form an aqueous solution.[5] This occurs when the vapor pressure of the formed solution is less than the partial pressure of water vapor in the air.[5]

Hygroscopic Characterization of Potassium Hydrogen Carbonate

Potassium hydrogen carbonate is described as a slightly hygroscopic, white solid.[6][9] While relatively stable at room temperature in a dry environment, it will absorb water when exposed to humidity.[1][10] This moisture uptake can lead to practical challenges such as clumping and caking, which negatively affects the flowability of the powder.[1][10] Therefore, storage in tightly sealed, dry containers is crucial to maintain its quality and performance.[1][6][9]

While the search results repeatedly identify KHCO₃ as hygroscopic, specific quantitative data, such as its Critical Relative Humidity (CRH), is not provided. For context, the closely related compound, potassium carbonate (K₂CO₃), is highly hygroscopic and deliquescent, with a CRH of approximately 43% at 25°C.[12][13][14] This value for K₂CO₃ is a critical reference point in many humidity control applications.

The interaction of KHCO₃ with water is fundamentally described by its solubility. This data is crucial for understanding its behavior in aqueous environments and upon significant moisture absorption.

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 22.7 |

| 10 | 27.9 |

| 20 | 33.3 |

| 25 | 36.5 |

| 30 | 39.1 |

| 40 | 45.6 |

| 60 | 60.0 |

| 70 | 68.3 |

| (Data sourced from reference[8]) |

Experimental Protocols for Hygroscopicity Determination

The hygroscopicity of a pharmaceutical ingredient is typically characterized using standardized experimental methods. The two primary techniques are the static gravimetric method and dynamic vapor sorption analysis.

This is a conventional method for assessing moisture sorption. It involves exposing a pre-weighed sample to a constant relative humidity environment at a fixed temperature and measuring the change in mass over time.[15] Saturated salt solutions are commonly used to create these constant humidity environments within sealed desiccators or chambers.[16][17]

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the substance (e.g., 0.1–0.3 grams of KHCO₃) is placed in a pre-weighed container, such as a plastic or glass petri dish.[15]

-

Environment Preparation: A series of sealed desiccators are prepared, each containing a saturated slurry of a specific salt to maintain a known relative humidity. For example, a saturated solution of potassium carbonate (K₂CO₃) can be used to maintain an RH of approximately 43%.[12][14]

-

Exposure: The sample containers are placed inside the desiccators. The desiccators are sealed and stored at a constant temperature (e.g., 25°C).[15]

-

Equilibration and Measurement: The samples are stored for a defined period (e.g., 24 hours or until a constant weight is achieved) to allow for equilibration with the chamber's atmosphere.[15]

-

Data Analysis: After the exposure period, the samples are re-weighed. The percentage of weight gain is calculated to determine the amount of moisture absorbed at that specific RH.[15] This process is repeated across a range of relative humidities to generate a moisture sorption isotherm.

Caption: Workflow for the Static Gravimetric Method.

DVS is a modern, automated instrumental method that provides precise and rapid measurement of moisture sorption and desorption.[18][19] It measures the change in mass of a sample as it is exposed to a flowing stream of gas with a precisely controlled relative humidity and temperature.

Detailed Methodology:

-

Sample Loading: A small amount of the sample (typically 5-15 mg) is placed onto the pan of a highly sensitive microbalance within the DVS instrument.[19]

-

Initial Conditioning: The sample may be initially dried under a stream of dry nitrogen or air (0% RH) to establish a baseline dry weight.[15]

-

Sorption Phase: The instrument is programmed to incrementally increase the relative humidity of the gas stream flowing over the sample (e.g., in steps of 10% RH from 0% to 90%).[19]

-

Equilibrium Criteria: At each RH step, the instrument holds the humidity constant and continuously monitors the sample's mass until a predefined equilibrium condition is met (e.g., a weight change of less than 0.002% per minute).

-

Desorption Phase: After reaching the maximum RH, the process is reversed, and the relative humidity is incrementally decreased, allowing for the measurement of moisture loss (desorption).[19]

-

Data Analysis: The instrument's software automatically plots the percentage change in mass versus relative humidity, generating detailed sorption and desorption isotherms. The presence of a gap between the sorption and desorption curves (hysteresis) can indicate changes in the solid state of the material.[15]

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Relationship Between RH, CRH, and Physical State

The physical state of a hygroscopic salt like potassium hydrogen carbonate is directly dependent on the ambient relative humidity relative to its intrinsic critical relative humidity. This relationship governs whether the material remains stable, begins to absorb water, or deliquesces.

Caption: Logical Flow of Hygroscopic Behavior.

Implications for Research and Drug Development

The hygroscopic nature of potassium hydrogen carbonate has several important consequences for its use as a pharmaceutical ingredient:

-

Handling and Storage: Due to its tendency to absorb moisture, KHCO₃ must be stored in well-sealed containers in a controlled, low-humidity environment to prevent caking and ensure consistent quality.[1][10]

-

Flowability and Manufacturing: Moisture uptake can lead to particle agglomeration, resulting in poor powder flow.[1] This can cause issues during manufacturing processes like tableting and capsule filling, affecting dose uniformity and product quality.

-

Formulation Stability: In multi-component formulations, moisture absorbed by KHCO₃ could potentially initiate chemical degradation of other moisture-sensitive active pharmaceutical ingredients (APIs) or excipients.

-

Product Performance: For effervescent products, premature moisture exposure can lead to a loss of reactivity and effervescence, compromising the product's intended function.[3]

Conclusion

Potassium hydrogen carbonate is a slightly hygroscopic compound that requires careful management of environmental moisture to maintain its physical and chemical integrity. While specific quantitative data like its Critical Relative Humidity are not as readily available as for its carbonate counterpart, its propensity to absorb water, leading to caking, is well-documented.[1][6][9] For researchers, scientists, and drug development professionals, understanding this property is paramount. The application of standardized methodologies such as static gravimetric analysis and Dynamic Vapor Sorption is essential for characterizing the moisture sorption behavior of KHCO₃ and its formulations, ensuring the development of stable, effective, and high-quality pharmaceutical products.

References

- 1. finechemicals.panpage.de [finechemicals.panpage.de]

- 2. Top 5 Industrial Benefits of Using Potassium Hydrogen Carbonate [vinatiorganics.com]

- 3. vynova-group.com [vynova-group.com]

- 4. Potassium Bicarbonate | KHCO3 | CID 516893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hygroscopy - Wikipedia [en.wikipedia.org]

- 6. Potassium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 7. Potassium bicarbonate - Wikipedia [en.wikipedia.org]

- 8. potassium hydrogen carbonate [chemister.ru]

- 9. Potassium hydrogen carbonate | OIV [oiv.int]

- 10. wenchengchemical.com [wenchengchemical.com]

- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 12. laukahi.org [laukahi.org]

- 13. armandproducts.com [armandproducts.com]

- 14. ijmer.com [ijmer.com]

- 15. pharmainfo.in [pharmainfo.in]

- 16. Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

"thermodynamic properties of potassium hydrogen carbonate solutions"

An In-depth Technical Guide to the Thermodynamic Properties of Potassium Hydrogen Carbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

The solubility of a substance is a fundamental property that dictates its behavior in solution. For potassium hydrogen carbonate, solubility in water is a key parameter for various applications.

Data Presentation: of Potassium Hydrogen Carbonate in Water

| Temperature (°C) | ( g/100 g of water) |

| 0 | 22.7[1] |

| 10 | 27.9[1] |

| 20 | 33.3[1] |

| 25 | 36.5[1] |

| 30 | 39.1[1] |

| 40 | 45.6[1] |

| 60 | 60.0[1] |

| 70 | 68.3[1] |

Experimental Protocol: Determination of

A common method for determining the solubility of a salt like potassium hydrogen carbonate at a specific temperature is the isothermal equilibrium method.

-

Preparation of Supersaturated Solution: A surplus of potassium hydrogen carbonate is added to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Equilibration: The solution is stirred vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After stirring is stopped, the solution is allowed to stand for a period to allow the undissolved solid to settle. A filtered sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation or dissolution during sampling.

-

Analysis: The concentration of potassium hydrogen carbonate in the sample is determined by a suitable analytical method, such as titration with a standardized acid or by gravimetric analysis after evaporating the solvent.

-

Repetition: The experiment is repeated at different temperatures to determine the solubility curve.

References

Thermal Decomposition of Potassium Hydrogen Carbonate: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the thermal decomposition of potassium hydrogen carbonate (KHCO3), detailing the decomposition temperature, products, and experimental methodologies for its characterization.

Introduction

Potassium hydrogen carbonate (KHCO3), also known as potassium bicarbonate, is an inorganic compound with a wide range of applications, including as a leavening agent, a source of carbon dioxide, and a fire suppression agent.[1] Understanding its thermal stability and decomposition characteristics is crucial for its effective use and for the development of novel applications. This technical guide provides a comprehensive overview of the thermal decomposition of KHCO3, focusing on the decomposition temperature, the resulting products, and the experimental protocols used for its analysis.

The Decomposition Reaction and Products

The thermal decomposition of potassium hydrogen carbonate is an endothermic process, meaning it requires an input of heat to proceed.[2] The primary reaction pathway involves the conversion of solid potassium hydrogen carbonate into solid potassium carbonate, gaseous carbon dioxide, and water vapor.

The balanced chemical equation for this decomposition is:

2KHCO₃(s) → K₂CO₃(s) + CO₂(g) + H₂O(g) [1][3][4]

The decomposition results in a theoretical weight loss of 30.92 wt%.[5] The solid product, potassium carbonate (K₂CO₃), is a stable compound at the decomposition temperatures of KHCO₃.

Decomposition Temperature

The precise temperature at which potassium hydrogen carbonate begins to decompose can vary depending on factors such as the heating rate, atmospheric conditions, and the physical properties of the sample (e.g., particle size). Published data indicates a range of decomposition temperatures.

Some sources suggest that decomposition begins to occur between 100 °C and 120 °C (212 °F and 248 °F).[1] More detailed thermogravimetric analysis (TGA) studies have shown that the decomposition can commence at temperatures as low as 363–365 K (90–92 °C).[5] One study using a slow heating rate of 1 °C/min observed the onset of decomposition at approximately 364 K (91 °C), with the maximum rate of reaction occurring at 421.9 K (148.9 °C).[6][7][8] Another source, however, claims that the compound is stable up to 290 °C.[3] It is important to note that appreciable decomposition is unlikely below 353 K (80 °C).[5]

The following table summarizes the reported decomposition temperatures from various studies:

| Onset of Decomposition | Maximum Rate of Decomposition | Completion of Decomposition | Experimental Conditions | Source |

| 363–365 K (90–92 °C) | - | - | Slow heating rate | [5] |

| 364 K (91 °C) | 421.9 K (148.9 °C) | - | TGA, slow heating rate (1 deg/min) | [6][7][8] |

| ~373 K (100 °C) | - | - | Heating rate of 2 deg/min | [5] |

| 100–120 °C (212–248 °F) | - | - | General observation | [1] |

| Above 290 °C | - | - | General observation | [3] |

Experimental Protocols for Characterization

The thermal decomposition of potassium hydrogen carbonate is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which KHCO₃ decomposes and to quantify the mass loss associated with the release of CO₂ and H₂O.

Methodology:

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, finely ground sample of KHCO₃ (e.g., 6.99 mg) with a specific particle sieve size (e.g., 53–74 μm) is placed in a sample pan.[5]

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as flowing nitrogen, to prevent any side reactions.[5] A typical flow rate is 55 cm³/min.[5]

-

Heating Program: The sample is heated at a constant rate (e.g., 1, 5, 10, 20, or 40 °C/min) over a specified temperature range.[5][9]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.[9]

Kinetic Analysis

Kinetic parameters such as the activation energy (Ea) and the order of reaction (n) can be determined from TGA data obtained at different heating rates.[9] Methods like the Kissinger–Akahira–Sunose (KAS) and Flynn–Wall–Ozawa (FWO) can be employed for this analysis.[9]

The following table summarizes the kinetic parameters for KHCO₃ decomposition reported in the literature:

| Parameter | Value | Method | Source |

| Activation Energy (Ea) | 141.3 kJ/mol | Integral method using Schlömilch function | [6][7][8] |

| Order of Reaction (n) | 1.145 | Integral method using Schlömilch function | [6][7][8] |

| Order of Reaction (n) | Approximately 2 | Analytical method | [9] |

Visualizing the Process

Decomposition Pathway

The following diagram illustrates the straightforward thermal decomposition pathway of potassium hydrogen carbonate.

Caption: Thermal decomposition of potassium hydrogen carbonate.

Experimental Workflow for TGA Analysis

The diagram below outlines the typical experimental workflow for analyzing the thermal decomposition of KHCO₃ using Thermogravimetric Analysis.

Caption: Workflow for TGA analysis of KHCO₃ decomposition.

References

- 1. Potassium bicarbonate - Wikipedia [en.wikipedia.org]

- 2. (Solved) - 1)When KHCO 3 is heated, it decomposes into potassium carbonate,... (1 Answer) | Transtutors [transtutors.com]

- 3. Potassium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 4. Potassium hydrogencarbonate, \mathrm{KHCO}3, decomposes when strongly hea.. [askfilo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dspace.vsb.cz [dspace.vsb.cz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen carbonate (KHCO₃), also known as potassium bicarbonate, is an inorganic compound with a wide range of applications in the pharmaceutical, food, and agricultural industries.[1] It serves as an antacid, an electrolyte replenisher, a source of carbon dioxide in effervescent formulations and baking powders, and a fungicide in organic farming.[1][2] Its utility is intrinsically linked to its distinct physical and chemical characteristics. This guide provides a comprehensive overview of these properties, supported by experimental data and methodologies, to assist researchers and professionals in its application and development.

Physical Properties

Potassium hydrogen carbonate is a white, crystalline solid that is odorless and possesses a slightly alkaline and salty taste.[2] It is known to be hygroscopic and should be stored in tightly sealed containers to prevent moisture absorption, which can lead to caking.[3]

Table 1: Key Physical Properties of Potassium Hydrogen Carbonate

| Property | Value | Reference |

| Molecular Formula | KHCO₃ | [2] |

| Molar Mass | 100.115 g/mol | [1][2] |

| Appearance | White crystalline powder or granules | [1][2] |

| Odor | Odorless | [1] |

| Density | 2.17 g/cm³ | [1] |

| Melting Point | Decomposes between 100 and 120 °C (212 and 248 °F) | [1][2] |

| Solubility in Water | 22.4 g/100 mL at 20 °C | [1] |

| 33.3 g/100 mL at 20 °C | [4] | |

| 60 g/100 mL at 60 °C | [4] | |

| Solubility in other solvents | Practically insoluble in ethanol | [1][2][3] |

| pKa | 6.37 (for carbonic acid) | [2] |

| 10.329 | [1] |

Crystal Structure

Under ambient conditions, potassium hydrogen carbonate crystallizes in the monoclinic P2₁/a space group.[5] The structure is characterized by the presence of strongly hydrogen-bonded (HCO₃⁻)₂ dimers.[5] Upon compression to 3.2 GPa, it undergoes a first-order phase transition to a triclinic P1̅ symmetry.[5]

Chemical Properties

Potassium hydrogen carbonate exhibits the characteristic reactions of a bicarbonate salt. It is a weak base and a mild acid.

Thermal Decomposition

Potassium hydrogen carbonate is thermally unstable and decomposes upon heating. The decomposition process begins at temperatures between 100 and 120 °C. The reaction proceeds as follows:

2KHCO₃(s) → K₂CO₃(s) + H₂O(g) + CO₂(g)[1]

This reaction is utilized in the production of high-purity potassium carbonate.[1] The enthalpy change for this endothermic reaction can be determined indirectly using Hess's Law.[6][7]

Caption: Thermal decomposition of potassium hydrogen carbonate.

Acid-Base Properties

In aqueous solution, potassium hydrogen carbonate can act as both a weak acid and a weak base, making it an effective buffering agent.[1] The bicarbonate ion (HCO₃⁻) can donate a proton to a base or accept a proton from an acid. The relevant equilibria are:

HCO₃⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + CO₃²⁻(aq) HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq)

An aqueous solution of potassium hydrogen carbonate is slightly basic, with a pH of approximately 8.3.[8]

Caption: Acid-base behavior of the bicarbonate ion in water.

Experimental Protocols

Determination of Thermal Decomposition Enthalpy via Hess's Law

The enthalpy of decomposition for potassium hydrogen carbonate cannot be measured directly as the reaction requires continuous heating.[7] An indirect method using Hess's Law is employed.[6][7] This involves reacting both potassium hydrogen carbonate and potassium carbonate with a strong acid, such as hydrochloric acid, and measuring the enthalpy changes for these reactions.

Methodology:

-

Reaction 1 (ΔH₁): React a known mass of potassium hydrogen carbonate with an excess of hydrochloric acid in a calorimeter. 2KHCO₃(s) + 2HCl(aq) → 2KCl(aq) + 2H₂O(l) + 2CO₂(g)

-

Reaction 2 (ΔH₂): React a known mass of anhydrous potassium carbonate with an excess of hydrochloric acid in the same calorimeter. K₂CO₃(s) + 2HCl(aq) → 2KCl(aq) + H₂O(l) + CO₂(g)

-

Calculation: The enthalpy of decomposition (ΔH_decomp) is calculated using the following equation derived from Hess's Law: ΔH_decomp = 2(ΔH₁) - ΔH₂

Caption: Hess's Law cycle for determining the enthalpy of decomposition.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of potassium hydrogen carbonate shows characteristic absorption bands corresponding to the vibrations of the bicarbonate ion.[9]

Raman Spectroscopy: Raman spectroscopy can also be used to characterize potassium hydrogen carbonate. The spectra of aqueous solutions show bands corresponding to both bicarbonate and carbonate ions due to equilibrium.[10]

Applications in Drug Development

The well-defined physical and chemical properties of potassium hydrogen carbonate make it a valuable excipient and active ingredient in pharmaceutical formulations.

-

Antacid: Its basic nature allows it to neutralize stomach acid, providing relief from heartburn and indigestion.[2]

-

Effervescent Formulations: The reaction of potassium hydrogen carbonate with an acid in the presence of water produces carbon dioxide, leading to effervescence. This is utilized in tablets and powders for rapid dissolution and improved palatability.

-

pH Modifier: It is used to adjust and buffer the pH of formulations, which can be critical for drug stability and solubility.[1]

-

Potassium Source: It serves as a source of potassium for individuals with potassium deficiency.

Conclusion

Potassium hydrogen carbonate is a versatile compound with a unique set of physical and chemical properties. A thorough understanding of these characteristics, from its solubility and thermal stability to its acid-base behavior, is essential for its effective and safe use in research, scientific applications, and the development of pharmaceutical products. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with this important inorganic salt.

References

- 1. Potassium bicarbonate - Wikipedia [en.wikipedia.org]

- 2. Potassium Bicarbonate | KHCO3 | CID 516893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium hydrogen carbonate | OIV [oiv.int]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. youtube.com [youtube.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Potassium bicarbonate [webbook.nist.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

A Comparative Analysis of Potassium Hydrogen Carbonate and Potassium Carbonate for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, analytical methodologies, and key applications of potassium hydrogen carbonate (KHCO₃) and potassium carbonate (K₂CO₃). Designed for a scientific audience, this document summarizes quantitative data in comparative tables, details relevant experimental protocols, and visualizes key chemical and biological pathways to support research and development activities.

Core Physicochemical Properties

Potassium hydrogen carbonate (also known as potassium bicarbonate) and potassium carbonate are two related inorganic salts with distinct properties that dictate their specific applications. While both are white, water-soluble solids, they differ significantly in terms of alkalinity, thermal stability, and hygroscopicity.

Quantitative Data Summary

The fundamental properties of these two compounds are summarized below for direct comparison.

Table 1: General Physicochemical Properties

| Property | Potassium Hydrogen Carbonate (KHCO₃) | Potassium Carbonate (K₂CO₃) |

| IUPAC Name | Potassium hydrogencarbonate | Dipotassium carbonate |

| Common Names | Potassium bicarbonate, Potassium acid carbonate | Carbonate of potash, Pearl ash |

| Molar Mass | 100.12 g/mol [1] | 138.205 g/mol [2][3][4] |

| Appearance | White crystalline powder or colorless crystals[1][5] | White, hygroscopic, deliquescent powder or granules[2][3][4] |

| Density | 2.17 g/cm³[6][7] | 2.43 g/cm³[3][4] |

| Melting Point | Decomposes at 100-120 °C[1][8] | 891 °C (1164 K)[3][9] |

| Hygroscopicity | Slightly hygroscopic[10][11] | Very hygroscopic and deliquescent[2][3][4] |

Table 2: Solubility in Water ( g/100 g H₂O)

| Temperature | Potassium Hydrogen Carbonate (KHCO₃) | Potassium Carbonate (K₂CO₃) |

| 0 °C | 22.7[1] | 105.5[2] |

| 10 °C | 27.9[1] | 108.0[2] |

| 20 °C | 33.3[1] | 110.5[2] |

| 30 °C | 39.1[1] | 113.7[2] |

| 40 °C | 45.6[1] | - |

| 60 °C | 60.0[1] | - |

| 100 °C | Decomposes | 155.7[2] |

Table 3: Aqueous Solution Properties

| Property | Potassium Hydrogen Carbonate (KHCO₃) | Potassium Carbonate (K₂CO₃) |

| pH (Typical) | ~8.2 - 8.6 (mildly basic)[5][12][13] | ~11.5 - 12.5 (strongly basic)[3][5][14] |

| pKa (of conjugate acid) | pKa₁ (H₂CO₃) = 6.35 | pKa₂ (HCO₃⁻) = 10.33[8] |

| Nature of Solution | Forms a mildly alkaline solution. | Forms a strongly alkaline solution.[2][14] |

Key Chemical Distinctions and Reactions

Thermal Stability and Decomposition

A primary distinguishing feature is thermal stability. Potassium hydrogen carbonate is significantly less stable and decomposes upon heating. This reaction is often used to prepare high-purity potassium carbonate.[8]

Reaction: 2 KHCO₃(s) → K₂CO₃(s) + H₂O(g) + CO₂(g)

The decomposition begins at temperatures as low as 100 °C and proceeds readily above this point.[1][8] In contrast, potassium carbonate is thermally stable, melting at a high temperature of 891 °C and only decomposing at temperatures above its boiling point.[3][9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemignition.com [chemignition.com]

- 3. Potassium Bicarbonate | KHCO3 | CID 516893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of Potassium Bicarbonate in the Food and Health Sectors [vinatiorganics.com]

- 5. Potassium Carbonate (K₂CO₃): A Key Compound in Pharmaceutical Industries | UTAH Trading [utah.ae]

- 6. research.tue.nl [research.tue.nl]

- 7. portlandpress.com [portlandpress.com]

- 8. Critical role of bicarbonate and bicarbonate transporters in cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. fs.usda.gov [fs.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. drugs.com [drugs.com]

Methodological & Application

Potassium Hydrogen Carbonate: A Viable Buffering Agent for Mammalian Cell Culture

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is paramount for successful mammalian cell culture, directly impacting cell growth, viability, and function. The most common buffering system employed in cell culture is the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system, which mimics the physiological buffering mechanism in the blood. While sodium hydrogen carbonate (NaHCO₃) is the conventional choice, potassium hydrogen carbonate (KHCO₃) presents a viable alternative. This document provides detailed application notes and protocols for the use of potassium hydrogen carbonate as a buffering agent in mammalian cell culture.

The substitution of sodium with potassium as the counter-ion for the bicarbonate buffer can have implications for cellular physiology. The ratio of extracellular sodium to potassium (Na⁺/K⁺) is a critical factor in maintaining the cell membrane potential, which in turn influences cell cycle progression and proliferation. Therefore, the use of potassium hydrogen carbonate may offer a tool for modulating cellular behavior beyond simple pH control.

Physicochemical Properties and Buffering Principles

Potassium hydrogen carbonate is a white, crystalline powder that is soluble in water.[1] In solution, it dissociates to provide bicarbonate ions (HCO₃⁻), which are crucial for the buffering action. The buffering mechanism of the HCO₃⁻/CO₂ system is based on the following equilibrium:

CO₂ (dissolved) + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The pH of the cell culture medium is determined by the concentration of dissolved carbon dioxide (CO₂) in the incubator atmosphere and the concentration of bicarbonate ions in the medium.[2] For most mammalian cell lines, a physiological pH of 7.2-7.4 is optimal for growth.[2]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of potassium hydrogen carbonate as a buffering agent in cell culture.

Table 1: Physicochemical Properties of Potassium Hydrogen Carbonate

| Property | Value | Reference |

| Molecular Formula | KHCO₃ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Solubility in Water | 33.2 g/100 mL at 20°C | [1] |

| pKa₁ (H₂CO₃/HCO₃⁻) | ~6.1 at 37°C | [3] |

| pKa₂ (HCO₃⁻/CO₃²⁻) | ~10.3 at 37°C | [3] |

Table 2: Recommended KHCO₃ Concentrations for Target pH in a 5% CO₂ Atmosphere

| Target pH | Required KHCO₃ Concentration (g/L) | Required KHCO₃ Concentration (mM) |

| 7.2 | ~1.85 | ~18.5 |

| 7.4 | ~2.94 | ~29.4 |

| 7.6 | ~4.67 | ~46.7 |

Note: These are approximate values and may require slight optimization depending on the specific basal medium formulation and cell type.

Table 3: Comparison of Sodium Bicarbonate and Potassium Bicarbonate

| Feature | Sodium Bicarbonate (NaHCO₃) | Potassium Bicarbonate (KHCO₃) |

| Buffering Action | Provides HCO₃⁻ ions for pH regulation | Provides HCO₃⁻ ions for pH regulation |

| Cation | Sodium (Na⁺) | Potassium (K⁺) |

| Impact on Na⁺/K⁺ Ratio | Increases extracellular Na⁺ | Increases extracellular K⁺, decreases Na⁺/K⁺ ratio |

| Reported Cellular Effects | Standard cation for cell culture | Altered Na⁺/K⁺ ratio can influence cell cycle and proliferation[4] |

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium from Powdered Basal Medium using Potassium Hydrogen Carbonate

This protocol describes the preparation of 1 liter of cell culture medium using a powdered basal medium formulation.

Materials:

-

Powdered basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Potassium hydrogen carbonate (KHCO₃), cell culture grade

-

High-purity water (e.g., cell culture grade, WFI)

-

1N Hydrochloric acid (HCl) and 1N Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

Procedure:

-

To a sterile beaker or mixing vessel, add approximately 900 mL of high-purity water.

-

With gentle stirring, slowly add the powdered basal medium to the water. Avoid clumping.

-

Rinse the inside of the powder packaging with a small amount of water to ensure all powder is transferred.

-

Continue stirring until the powder is completely dissolved.

-

Weigh the required amount of potassium hydrogen carbonate (refer to Table 2 for guidance or the manufacturer's instructions for the equivalent molar amount of sodium bicarbonate).

-

Slowly add the potassium hydrogen carbonate to the dissolved medium while stirring.

-

Once the potassium hydrogen carbonate is fully dissolved, check the pH of the solution.

-

Adjust the pH to the desired final working pH (e.g., 7.2-7.4) using 1N HCl or 1N NaOH. It is recommended to adjust the pH to 0.1-0.3 units below the final target pH, as filtration can slightly increase the pH.[5]

-

Add high-purity water to bring the final volume to 1 liter.

-

Sterilize the medium immediately by passing it through a 0.22 µm sterile filter into sterile storage bottles.

-

Store the prepared medium at 2-8°C, protected from light.

Protocol 2: Evaluating the Effect of Potassium Hydrogen Carbonate on Cell Proliferation

This protocol outlines a basic experiment to compare the effects of potassium hydrogen carbonate and sodium bicarbonate on the proliferation of a chosen mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HeLa, HEK293)

-

Basal medium (e.g., DMEM) prepared with either NaHCO₃ or KHCO₃ as the buffering agent (as per Protocol 1).

-

Fetal Bovine Serum (FBS) and other required supplements (e.g., L-glutamine, antibiotics)

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

96-well cell culture plates

-

Plate reader for viability assays (e.g., MTT, XTT)

Procedure:

-

Prepare two batches of complete cell culture medium: one buffered with the standard concentration of NaHCO₃ and the other with a molar equivalent concentration of KHCO₃.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in their standard NaHCO₃-buffered medium. Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

The next day, carefully aspirate the medium and replace it with either the NaHCO₃-buffered medium (control group) or the KHCO₃-buffered medium (experimental group).

-

At designated time points (e.g., 24, 48, 72, and 96 hours), perform cell proliferation and viability assays.

-

Cell Counting: Harvest cells from triplicate wells for each group by trypsinization. Perform a cell count using a hemocytometer and Trypan Blue to assess cell number and viability.

-

Viability Assay (e.g., MTT): Add MTT reagent to triplicate wells for each group and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine relative cell viability.

-

-

Analyze the data to compare the proliferation rates and viability of cells cultured in media buffered with KHCO₃ versus NaHCO₃.

Signaling Pathways and Logical Relationships

The substitution of sodium with potassium in the bicarbonate buffer can influence cellular signaling pathways primarily through its effect on the Na⁺/K⁺ ratio and the cell membrane potential. A lower Na⁺/K⁺ ratio, resulting from increased extracellular potassium, can lead to membrane depolarization, which is known to affect cell cycle progression.[4]

Caption: Impact of KHCO₃ on cell signaling.

The diagram above illustrates the potential impact of using potassium hydrogen carbonate on cellular signaling. The increased extracellular potassium concentration leads to a decreased Na⁺/K⁺ ratio, which can cause membrane depolarization. This change in membrane potential can directly affect the progression of the cell cycle, particularly the G1/S transition.[6][7] Additionally, alterations in the Na⁺/K⁺ ratio have been shown to modulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8][9]

Caption: Workflow for comparing KHCO₃ and NaHCO₃.

Conclusion

Potassium hydrogen carbonate is a suitable alternative to sodium bicarbonate for buffering mammalian cell culture media. Its use provides an opportunity to investigate the effects of altered extracellular cation concentrations on cellular physiology. The protocols provided herein offer a starting point for researchers to explore the application of KHCO₃ in their specific cell culture systems. Careful consideration of the potential impacts on the Na⁺/K⁺ ratio and downstream signaling pathways is recommended for the interpretation of experimental results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]

- 3. scientificbio.com [scientificbio.com]

- 4. Potassium rhythms couple the circadian clock to the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Potassium channels in cell cycle and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K+ channels and cell cycle progression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Na/K-ATPase promotes myocardial tumor necrosis factor-alpha protein expression and cardiac dysfunction via calcium/mTOR signaling in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium Activates mTORC2-dependent SGK1 Phosphorylation to Stimulate Epithelial Sodium Channel: Role in Rapid Renal Responses to Dietary Potassium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Potassium Hydrogen Carbonate for pH Control in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen carbonate (KHCO₃), also known as potassium bicarbonate, is a versatile and mild base that finds significant application in various chemical and biological reactions for pH control. Its properties make it a suitable choice for processes sensitive to pH fluctuations, particularly in pharmaceutical development and biochemical assays. These application notes provide detailed information on the physicochemical properties of potassium hydrogen carbonate, its use as a pH control agent, and specific protocols for its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of potassium hydrogen carbonate is essential for its effective use as a pH control agent. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 100.12 g/mol | [1] |

| pKa1 (H₂CO₃/HCO₃⁻) | 6.37 at 25 °C | |

| pKa2 (HCO₃⁻/CO₃²⁻) | 10.33 at 25 °C | |

| Solubility in Water | 22.4 g/100 mL at 20 °C | |

| 33.2 g/100 mL at 20 °C | ||

| 45.6 g/100 mL at 40 °C | ||

| Solubility in other solvents | Insoluble in ethanol | [1] |

| Appearance | White crystalline powder or granules | [1] |

| Decomposition Temperature | Begins to decompose at 100 °C | [2] |

The bicarbonate buffer system is central to many biological systems and its understanding is key to utilizing potassium hydrogen carbonate effectively. The equilibrium between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) allows for buffering in distinct pH ranges. The relevant equilibrium for most biological reactions is the H₂CO₃/HCO₃⁻ pair, providing a buffering range around pH 6.4.

Chemical Equilibrium of the Bicarbonate Buffer System

The buffering action of potassium hydrogen carbonate is governed by the following equilibria in aqueous solution:

Caption: Bicarbonate buffer system equilibrium.

Applications in Chemical Reactions

Potassium hydrogen carbonate is utilized in various chemical reactions primarily as a mild base and a buffering agent to maintain a stable pH.

Organic Synthesis

In organic synthesis, potassium hydrogen carbonate can be used as a base in reactions where stronger bases might cause unwanted side reactions or degradation of sensitive functional groups.

Esterification: Potassium bicarbonate can be employed as a base to facilitate esterification reactions. For instance, in the esterification of carboxylic acids, it can neutralize the acid, thereby promoting the reaction. While specific quantitative data for potassium bicarbonate is limited in readily available literature, a related process for the synthesis of the ethyl ester of bicyclohexyl-1-carboxylic acid using triethyl phosphate (B84403) and an alkaline agent demonstrated high yields. In that case, using sodium carbonate as the base resulted in a yield of 85-95%.[3] It is expected that potassium bicarbonate would function similarly as a mild base to drive such reactions.

Biocatalysis and Enzymatic Assays

Maintaining a stable pH is critical for the optimal activity and stability of enzymes. Potassium hydrogen carbonate can be used as a buffering agent in enzymatic reactions, particularly those that operate around a neutral pH. The choice of buffer can significantly impact enzyme kinetics.

A study on the effects of alkalinization with potassium bicarbonate during bed rest showed improvements in protein kinetics and glutathione (B108866) status, highlighting its influence on biological processes.[4] While this study was conducted in vivo, it underscores the biocompatibility and potential of bicarbonate buffers in influencing biological reactions.

Active Pharmaceutical Ingredient (API) Formulation and Drug Development

In pharmaceutical formulations, particularly for oral and intravenous administration, pH control is crucial for API stability, solubility, and bioavailability. Potassium hydrogen carbonate is used as a buffering agent in various pharmaceutical preparations, including antacids and electrolyte replacement therapies.[1][5] Its ability to neutralize excess acid makes it a valuable component in over-the-counter antacid tablets.[5] The stability of an API in a formulation can be significantly affected by the microenvironmental pH, and the use of appropriate pH modifiers like bicarbonates can be critical for the final dosage form's stability.[6]

Experimental Protocols

Below are detailed protocols for the preparation of potassium hydrogen carbonate solutions and a general workflow for its use in pH control.

Preparation of Potassium Hydrogen Carbonate Solutions

Protocol 1: Preparation of 0.1 M Potassium Bicarbonate Solution

Materials:

-

Potassium hydrogen carbonate (KHCO₃), analytical grade

-

Deionized or distilled water

-

Volumetric flask (1000 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 10.011 g of potassium hydrogen carbonate (100% purity).[7]

-

Transfer the weighed KHCO₃ into a 1000 mL volumetric flask.

-

Add approximately 500 mL of deionized or distilled water to the flask.

-

Swirl the flask gently to dissolve the solid completely.

-

Once the solid is fully dissolved, add deionized or distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the prepared solution to a clean, labeled storage bottle.

Note: The pH of a freshly prepared 0.1 M KHCO₃ solution will be approximately 8.2.

Protocol 2: Preparation of a Potassium Bicarbonate Buffer (pH ~7.0)

To prepare a potassium bicarbonate buffer at a specific pH, it is necessary to adjust the pH by adding a suitable acid, typically a solution of carbonic acid (which can be prepared by bubbling CO₂ into water) or a dilute strong acid like HCl. The Henderson-Hasselbalch equation can be used as a guide for the approximate amounts of the conjugate acid and base needed.

Materials:

-

Potassium hydrogen carbonate (KHCO₃)

-

Deionized or distilled water saturated with CO₂ (carbonic acid solution) or 0.1 M HCl

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a solution of potassium hydrogen carbonate of the desired molarity (e.g., 0.1 M).

-

Place the bicarbonate solution in a beaker with a magnetic stir bar and place it on a magnetic stirrer.

-

Immerse a calibrated pH electrode in the solution.

-

Slowly add the carbonic acid solution or 0.1 M HCl dropwise while monitoring the pH.

-

Continue adding the acid until the desired pH (e.g., 7.0) is reached.

-

Transfer the final buffer solution to a labeled storage container.

General Experimental Workflow for pH Control

The following diagram illustrates a general workflow for utilizing potassium hydrogen carbonate for pH control in a chemical reaction.

Caption: Workflow for pH control using KHCO₃.

Conclusion

Potassium hydrogen carbonate is a valuable reagent for pH control in a variety of chemical and biochemical applications. Its mild basicity, buffering capacity in the physiologically relevant range, and high solubility in water make it a suitable choice for researchers, scientists, and drug development professionals. The protocols and information provided in these application notes are intended to serve as a guide for the effective utilization of potassium hydrogen carbonate in the laboratory.

References

- 1. chemignition.com [chemignition.com]

- 2. Preparation of potassium bicarbonate_Chemicalbook [m.chemicalbook.com]

- 3. US2659750A - Process for esterifying carbocyclic carboxylic acids - Google Patents [patents.google.com]